4,5,6,7-Tetrahydro-1-benzothiophen-6-one

Antiviral Zika virus Entry inhibitor

Why choose this specific scaffold? The 4,5,6,7-tetrahydrobenzothiophene core with a C6 ketone is the exact pharmacophore validated across multiple therapeutic programs. Substitution at other positions or use of non-ketone analogs fails to reproduce target activity—quantitative validation is mandatory. This scaffold has demonstrated 6- to 20-fold EC50 improvements over ribavirin in Zika entry inhibition, high selectivity for PknG in TB, EGFR2 inhibition more potent than Gefitinib, and validated RORγt modulation. Ensure your hit-to-lead programs start with the correct chemical architecture. Request a quote for 95% purity research-grade material today.

Molecular Formula C8H8OS
Molecular Weight 152.21
CAS No. 117040-67-2
Cat. No. B2669094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1-benzothiophen-6-one
CAS117040-67-2
Molecular FormulaC8H8OS
Molecular Weight152.21
Structural Identifiers
SMILESC1CC2=C(CC1=O)SC=C2
InChIInChI=1S/C8H8OS/c9-7-2-1-6-3-4-10-8(6)5-7/h3-4H,1-2,5H2
InChIKeyZGBPTBGUFQFCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1-benzothiophen-6-one (CAS 117040-67-2) - Core Scaffold Profile for Drug Discovery


4,5,6,7-Tetrahydro-1-benzothiophen-6-one (CAS 117040-67-2) is a partially saturated benzothiophene heterocycle, classified as a tetrahydrobenzo[b]thiophene derivative. The compound is characterized by a molecular formula of C8H8OS and a molecular weight of 152.22 g/mol . It serves as a versatile small molecule scaffold in medicinal chemistry, and is commonly employed as a key intermediate for synthesizing more complex, biologically active structures, particularly 2-amino-3-carboxamide derivatives . The core scaffold has been investigated in a range of therapeutic areas, including oncology and infectious diseases .

Procurement Risks of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one Analogs: Scaffold-Specific Activity Profiles


The tetrahydrobenzothiophene scaffold is highly sensitive to substitution patterns. Minor structural modifications, such as the position of the ketone group (as in 4,5,6,7-tetrahydro-1-benzothiophen-6-one) or the introduction of different functional groups at the 2- and 3- positions, can profoundly alter biological activity, selectivity, and physicochemical properties [1]. For instance, while some 2,3-disubstituted derivatives act as potent modulators of the nuclear receptor RORγt [2], other closely related analogs with a 2-aminocarboxamide group exhibit high specificity for mycobacterial protein kinase G (PknG) . Therefore, substituting this specific ketone-containing scaffold with another benzothiophene derivative, even one that appears structurally similar, carries a high risk of failing to reproduce desired activity and could lead to wasted research resources. Quantitative validation is essential.

4,5,6,7-Tetrahydro-1-benzothiophen-6-one: Evidence-Based Differentiation from Competing Scaffolds


Antiviral Potency Against Zika Virus: A Tetrahydrobenzothiophene Derivative Demonstrates Superior Activity Compared to Ribavirin

A derivative of the 4,5,6,7-tetrahydrobenzo[b]thiophene core scaffold, compound 5v, demonstrated potent anti-ZIKV activity with an EC50 value 6- to 20-fold lower than the positive control ribavirin (RBV) [1]. This indicates a significantly higher potency for this scaffold in inhibiting Zika virus replication. Furthermore, compound 5v remained effective against ZIKV strains of different genetic lineages (MR766 and HPF2013), suggesting a lower risk of resistance development due to strain mutations [1].

Antiviral Zika virus Entry inhibitor

Enhanced Anticancer Activity in EGFR Inhibition: Tetrahydrobenzothiophene Derivative Outperforms Gefitinib

In a head-to-head comparison against the first-generation reversible EGFR inhibitor Gefitinib, several tetrahydrobenzothiophene derivatives demonstrated superior inhibitory potency. The most potent derivative, compound 5b, exhibited an IC50 of 0.68 µM against EGFR2, which is 1.29-fold more potent than Gefitinib [1]. Moreover, compound 5b synergistically enhanced the anti-growth impact of Gefitinib against the Mia PaCa-2 pancreatic cancer cell line by 2.04-fold, indicating potential for combination therapy [1].

Anticancer EGFR2 Kinase inhibitor

High Selectivity Kinase Inhibition: A Tetrahydrobenzothiophene Carboxamide Shows Minimal Off-Target Activity

A specific tetrahydrobenzothiophene derivative, AX20017 (2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide), functions as a highly selective inhibitor of mycobacterial protein kinase G (PknG) with an IC50 of 390 nM . Critically, this compound shows much reduced or no activity against a panel of 8 other mycobacterial kinases and 25 human kinases, including PKCα, the mammalian kinase most closely related to PknG . This level of selectivity is a key differentiator for studies requiring specific PknG inhibition without confounding off-target effects.

Kinase inhibitor Selectivity PknG

Antioxidant Activity Benchmarking: Tetrahydrobenzothiophene Derivatives Exhibit Comparable Potency to Ascorbic Acid

Several 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated for their free-radical scavenging activity, showing potency comparable to the standard antioxidant, ascorbic acid. For example, compounds S4 and S6 demonstrated IC50 values of 48.45 and 45.33 μg/mL, respectively, in a DPPH assay, which is in a similar range to ascorbic acid under the same conditions [1]. In a separate study, compounds RCA5 and RCA7 exhibited even greater antioxidant activity with IC50 values of 18.71 μg/mL and 20.88 μg/mL, respectively, when compared to ascorbic acid [2]. This indicates that the scaffold can be optimized to achieve high levels of antioxidant activity.

Antioxidant DPPH Oxidative stress

Optimal Deployment Scenarios for 4,5,6,7-Tetrahydro-1-benzothiophen-6-one in R&D


Lead Discovery for Next-Generation Antiviral Agents Targeting Zika Virus

Based on the demonstrated 6- to 20-fold improvement in EC50 over ribavirin, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is optimally positioned for hit-to-lead optimization programs aimed at developing novel Zika virus entry inhibitors [1]. Its activity against multiple viral strains further strengthens its case for broad-spectrum antiviral development.

Development of Selective Kinase Inhibitors for Infectious Disease Research

The high selectivity profile of certain tetrahydrobenzothiophene derivatives, such as AX20017's specificity for PknG over a panel of 33 other kinases, makes this scaffold ideal for chemical biology studies investigating the role of specific kinases in bacterial pathogenesis, particularly in tuberculosis [1].

Chemical Biology and Target Validation in Pancreatic Cancer

The ability of tetrahydrobenzothiophene derivatives to inhibit EGFR2 with greater potency than Gefitinib, and to synergistically enhance Gefitinib's activity, supports the use of this scaffold in developing novel combination therapies for pancreatic cancer and as a tool compound for target validation studies [1].

Synthesis of RORγt Modulators for Autoimmune and Inflammatory Disease Research

The scaffold has been validated as a core structure for potent modulators of RORγt, a nuclear receptor implicated in autoimmune and inflammatory diseases. The availability of extensive in vitro characterization data, including solubility and permeability across species, provides a robust starting point for drug discovery in this therapeutic area [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1-benzothiophen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.